N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that features a benzofuran ring, a phenyl group, and a sulfonamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in various fields of scientific research due to its potential pharmacological applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This can be effective in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Biochemical Pathways
Benzofuran compounds have been found to have a wide range of biological and pharmacological applications . They are involved in various biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Action Environment
It is known that the unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions to form the benzofuran core . The next step involves the alkylation of the benzofuran with a suitable alkyl halide to introduce the propyl chain. Finally, the sulfonamide group is introduced through a reaction with phenylethanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated benzofuran derivatives.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Phenylethanesulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic rings.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide is unique due to the combination of its benzofuran ring, propyl chain, and phenylethanesulfonamide moiety.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-24(22,14-12-16-7-2-1-3-8-16)20-13-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,15,20H,6,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKSVLXEIFRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.